
N-(5-氯-2-苯氧基苯基)喹喔啉-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Quinoxaline derivatives are synthesized through various methods, often starting from quinoxalin-2-carboxylic acid as a key intermediate. The synthesis typically involves coupling the carboxylic acid with different amines in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) . The structures of the synthesized compounds are confirmed using spectral data, which may include NMR and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline core, which can be substituted at various positions to modulate the compound's biological activity. The structure-activity relationship (SAR) studies suggest that the aromatic residue in quinoxaline derivatives, such as the 5-HT3 receptor antagonists, may interact hydrophobically with the receptor . Additionally, the presence of substituents on the quinoxaline nucleus significantly affects the biological activity of these compounds .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions depending on their substituents. For instance, N-methylation of quinoline-2-carboxamide derivatives has been performed to create potential radioligands for imaging with positron emission tomography (PET) . The introduction of different functional groups can lead to compounds with diverse biological activities, such as anticancer or antituberculosis agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. These properties can be elucidated through physicochemical characterization techniques, including NMR, IR, and mass spectrometry . The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets .
Relevant Case Studies
Several studies have evaluated the biological activities of quinoxaline derivatives. For example, compounds with significant antagonism towards the 5-HT3 receptor exhibited good antidepressant-like activity in a forced swim test in mice . Quinoxaline derivatives have also shown promise as radioligands for PBR imaging in vivo with PET , and as anticancer agents inhibiting histone deacetylase . Furthermore, novel quinoxaline derivatives have been identified as potent c-Met kinase inhibitors with antiproliferative activity against various cancer cell lines .
科学研究应用
聚合应用
N-(5-氯-2-苯氧基苯基)喹喔啉-6-甲酰胺及其衍生物在聚合领域具有重要意义。例如,与 N-(5-氯-2-苯氧基苯基)喹喔啉-6-甲酰胺结构相似的含二苯基喹喔啉的超支化芳香族聚酰胺因其引发室温下双马来酰亚胺自由基聚合的独特性能而受到研究。这一特性使其在开发用于高温应用的低温热固性树脂体系中具有重要意义 (Baek, Ferguson & Tan, 2003)。
抗癌和抗肿瘤活性
已探索 N-(5-氯-2-苯氧基苯基)喹喔啉-6-甲酰胺的几种衍生物的潜在抗癌和抗肿瘤特性。例如,含有 4-氧代-1,4-二氢肉桂-3-甲酰胺部分的 4-(2-氟苯氧基)喹啉衍生物已显示出对癌细胞系具有中等至极好的抗增殖活性。构效关系表明特定取代基对于增强抗肿瘤活性具有重要意义 (Li 等,2013)。
受体拮抗作用
喹喔啉-2-甲酰胺衍生物已被研究其作为 5-羟色胺 3 型 (5-HT3) 受体拮抗剂的潜力。这些化合物已在抑郁症模型中显示出疗效,表明它们在控制抑郁症和相关疾病方面的潜力 (Mahesh 等,2010)。
放射性药物应用
N-(5-氯-2-苯氧基苯基)喹喔啉-6-甲酰胺衍生物也已在开发外周苯二氮卓受体 (PBR) 放射性配体的背景下进行研究。这些研究对于 PBR 的非侵入性体内评估至关重要,这在各种神经和精神疾病中具有意义 (Matarrese 等,2001)。
聚酰胺合成
此外,已经合成和表征了含有喹喔啉部分的新型聚酰胺,其结构与 N-(5-氯-2-苯氧基苯基)喹喔啉-6-甲酰胺相关。这些聚酰胺表现出优异的热稳定性,为其在高温应用和材料科学中的应用开辟了道路 (Patil 等,2011)。
细胞毒性和抗癌研究
此外,N-(5-氯-2-苯氧基苯基)喹喔啉-6-甲酰胺的衍生物已被合成用于细胞毒性研究,重点是抗癌活性。这些研究对于开发新的抗癌剂至关重要 (Bhatt、Agrawal 和 Patel,2015)。
对结核分枝杆菌的抑制活性
此外,喹喔啉-2-甲酰氧基-1,4-二氧化物衍生物已被评估其体外抗结核活性。这些发现对于开发针对结核病的新疗法非常重要 (Jaso 等,2005)。
分析应用
最后,喹喔啉-2-羧酸及其衍生物已被研究作为分析试剂。它们形成金属配合物的能力被用于各种金属的重量分析测定,证明了它们在分析化学中的重要性 (Dutt、Sanayal 和 Nag,1968)。
未来方向
属性
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-7-9-20(27-16-4-2-1-3-5-16)19(13-15)25-21(26)14-6-8-17-18(12-14)24-11-10-23-17/h1-13H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMVHENXMOQTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)quinoxaline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

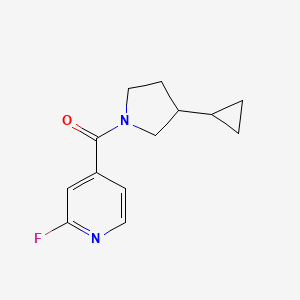
![5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2529845.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2529848.png)
![N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529849.png)
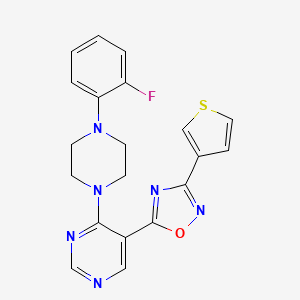
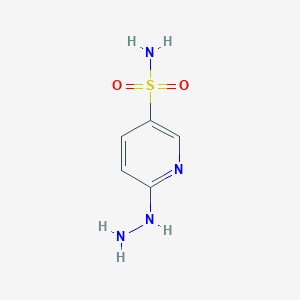
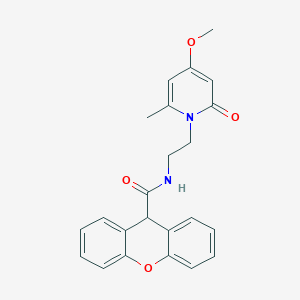
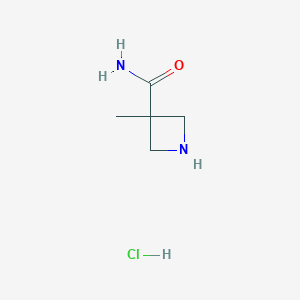

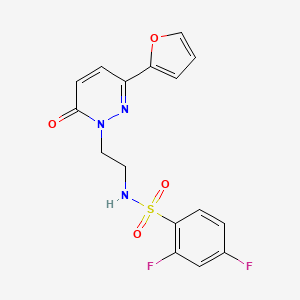
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2529857.png)
![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2529858.png)
![2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2529859.png)
![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)